12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Description
The compound is a derivative of acridine, a tricyclic compound with the formula C13H9N. Acridine derivatives are known for their biological activity and are often used in medicinal chemistry . The presence of a methoxyphenyl group suggests that this compound may have additional properties or reactivity.
Chemical Reactions Analysis
Acridine derivatives are known to participate in a variety of chemical reactions. They can act as bases, and their nitrogen atom can form bonds with electrophiles. The methoxyphenyl group may also participate in reactions, particularly if conditions allow for the cleavage of the ether bond .Physical and Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. Its solubility would depend on the specific arrangement of its functional groups, but we can predict that it would be somewhat soluble in organic solvents due to its aromatic rings .Future Directions
Research into acridine derivatives is ongoing, and new compounds are continually being synthesized and tested for various applications, particularly in the field of medicinal chemistry . This compound, with its combination of an acridine core and a methoxyphenyl group, could be an interesting subject for future studies.
Properties
IUPAC Name |
12-(2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-27-21-12-5-4-9-17(21)23-22-16-8-3-2-7-15(16)13-14-19(22)25-18-10-6-11-20(26)24(18)23/h2-5,7-9,12-14,23,25H,6,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYKCVZSIUWGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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